molecular formula C21H20N6O B2785718 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile CAS No. 2415454-37-2

5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile

Cat. No.: B2785718
CAS No.: 2415454-37-2
M. Wt: 372.432
InChI Key: PDDYPKZMGVMPHG-UHFFFAOYSA-N
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Description

5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyridazine and azetidine rings. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile apart is its unique combination of pyridazine, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-26(16-8-7-15(11-22)23-12-16)17-13-27(14-17)21-10-9-19(24-25-21)18-5-3-4-6-20(18)28-2/h3-10,12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDYPKZMGVMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC)C4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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